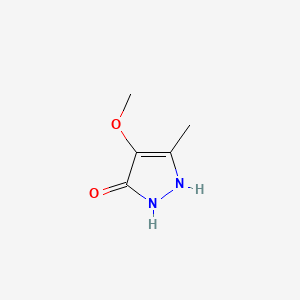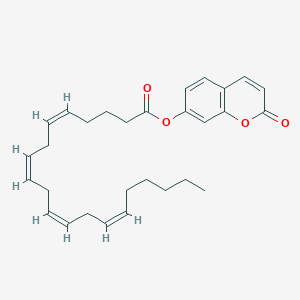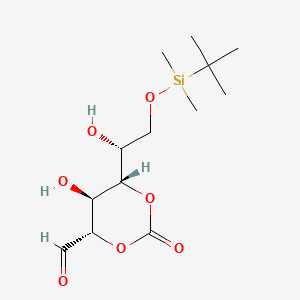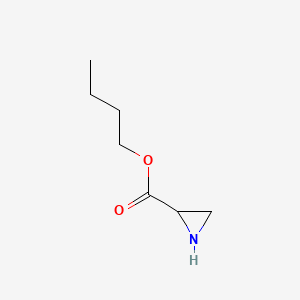![molecular formula C12H13NO2 B575694 1,2-Benzenediol, 4-[2-(1H-pyrrol-1-yl)ethyl]-(9CI) CAS No. 194209-32-0](/img/structure/B575694.png)
1,2-Benzenediol, 4-[2-(1H-pyrrol-1-yl)ethyl]-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzenediol, 4-[2-(1H-pyrrol-1-yl)ethyl]-(9CI) is an organic compound that features a pyrrole ring attached to an ethyl chain, which is further connected to a benzene ring substituted with two hydroxyl groups. This compound is of interest due to its unique structure, which combines the properties of both pyrrole and catechol moieties, making it a versatile molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 4-[2-(1H-pyrrol-1-yl)ethyl]-(9CI) typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Attachment of the Ethyl Chain: The ethyl chain can be introduced via a Friedel-Crafts alkylation reaction, where the pyrrole is alkylated using an ethyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Benzene Ring with Hydroxyl Groups: The benzene ring with hydroxyl groups can be synthesized through the hydroxylation of benzene using a catalyst such as iron(III) chloride and hydrogen peroxide.
Industrial Production Methods
Industrial production of 1,2-Benzenediol, 4-[2-(1H-pyrrol-1-yl)ethyl]-(9CI) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones.
Reduction: Reduction reactions can occur at the pyrrole ring, leading to the formation of dihydropyrrole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydropyrrole derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
1,2-Benzenediol, 4-[2-(1H-pyrrol-1-yl)ethyl]-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antioxidant due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
作用機序
The mechanism of action of 1,2-Benzenediol, 4-[2-(1H-pyrrol-1-yl)ethyl]-(9CI) involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: It may modulate signal transduction pathways, influencing cellular responses.
類似化合物との比較
Similar Compounds
Catechol: 1,2-dihydroxybenzene, a simpler analog with similar antioxidant properties.
Pyrrole: A basic heterocyclic compound that forms the core structure of the molecule.
4-(2-(1H-Pyrrol-1-yl)ethyl)phenol: A similar compound with a single hydroxyl group on the benzene ring.
Uniqueness
1,2-Benzenediol, 4-[2-(1H-pyrrol-1-yl)ethyl]-(9CI) is unique due to the combination of the pyrrole and catechol moieties, which confer both aromatic stability and reactivity. This dual functionality makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
194209-32-0 |
|---|---|
分子式 |
C12H13NO2 |
分子量 |
203.241 |
IUPAC名 |
4-(2-pyrrol-1-ylethyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H13NO2/c14-11-4-3-10(9-12(11)15)5-8-13-6-1-2-7-13/h1-4,6-7,9,14-15H,5,8H2 |
InChIキー |
HLBGMLSASUDSDZ-UHFFFAOYSA-N |
SMILES |
C1=CN(C=C1)CCC2=CC(=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B575611.png)
![2-Oxabicyclo[2.2.1]heptan-3-one,4-amino-5,6,7-trihydroxy-,[1S-(endo,endo,anti)]-(9CI)](/img/no-structure.png)

![9-oxa-3,6-diazatricyclo[4.3.0.02,4]nona-1,4,7-triene](/img/structure/B575617.png)






![1-(3H-Imidazo[1,5-a]benzimidazol-1-yl)methanamine](/img/structure/B575631.png)
